Ethyl oxiraneacetate
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Overview
Description
Ethyl 2-(oxiran-2-yl)acetate is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 .
Molecular Structure Analysis
The InChI code for Ethyl 2-(oxiran-2-yl)acetate is1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m1/s1
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
Ethyl 2-(oxiran-2-yl)acetate has a molecular weight of 130.14 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Stereochemistry
- Ethyl 2-(oxiran-2-yl)acetate is used in the synthesis of various chemical compounds, such as spiro-oxirane-oxindoles. Its application in rhodium(II) acetate-catalyzed reactions demonstrates its importance in synthesizing diastereomeric oxiranes (Ngaski & Singh, 2016).
Chemical Analysis and Identification
- This compound plays a role in the synthesis of new compounds from marine fungi, highlighting its utility in the field of marine biotechnology and natural product chemistry (Wu et al., 2010).
Organic Synthesis
- It's involved in the ring-opening of anhydro sugars to produce cyano derivatives, exemplifying its application in organic synthesis and carbohydrate chemistry (Mangione et al., 2003).
Facilitating Synthesis of Acids and Derivatives
- Ethyl 2-(oxiran-2-yl)acetate contributes to the facile synthesis of α-hydroxy acids and their derivatives, showcasing its versatility in organic chemistry and synthetic methods (Florac et al., 1991).
Hypoglycemic Activity Research
- In pharmacological research, derivatives of Ethyl 2-(oxiran-2-yl)acetate have been synthesized and evaluated for their blood glucose-lowering activities, emphasizing its potential in medicinal chemistry (Eistetter & Wolf, 1982).
Synthesis and Memory Enhancement
- It is used in synthesizing compounds like 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate, which have been studied for their effects on memory enhancement in mice, indicating its role in neuropharmacology (Li Ming-zhu, 2010).
Regioselective Addition in Organic Chemistry
- This compound is involved in the regioselective addition of aromatic amines in organic chemistry, demonstrating its utility in the synthesis of complex organic molecules (Koz’minykh et al., 2006).
Stereospecific Acetolysis
- It's used in the stereospecific acetolysis of threo- and erythro-2-Aryl-2-[1-(methylthio)ethyl]oxiranes, revealing its application in stereoselective synthesis and organic reaction mechanisms (Miyauchi et al., 1995).
Synthesis of Ionic Liquid Monomers
- Ethyl 2-(oxiran-2-yl)acetate is pivotal in the synthesis of ionic liquid monomers, indicating its relevance in the development of novel materials (Chardin et al., 2018).
Chemo-Enzymatic Synthesis
- It's instrumental in chemo-enzymatic synthesis pathways, such as the production of chiral epoxides and lactones from renewable sources, showcasing its role in green chemistry and sustainable processes (Peru et al., 2016).
Quantum Chemical Studies
- Quantum chemical studies on compounds like Ethyl 2-(oxiran-2-yl)acetate aid in understanding their molecular structure and inhibition efficiency, demonstrating its importance in computational chemistry and material science (Zarrouk et al., 2014).
Mechanism of Action
Target of Action
It’s known that oxiranes, in general, are susceptible to ring-opening reactions, which are commonly used in the synthesis of various materials .
Mode of Action
The mode of action of Ethyl Oxiraneacetate involves a series of parallel consecutive stages. These stages include the quaternization of a tertiary amine by activated oxirane and the participation of a carboxylate anion in the ring-opening of both nonactivated and activated oxirane . This process leads to the formation of β-hydroxypropyl ester .
Biochemical Pathways
It’s known that the ring-opening reactions of oxiranes can lead to the formation of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .
Pharmacokinetics
For instance, it has a density of 1.1±0.1 g/cm3, a boiling point of 158.3±13.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of this compound’s action is the formation of β-hydroxypropyl ester . This is achieved through the ring-opening reaction of oxirane by a carboxylic acid, initiated by a tertiary amine .
Biochemical Analysis
Biochemical Properties
Ethyl oxiraneacetate may participate in biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These potential effects need to be confirmed through experimental studies.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 2-(oxiran-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSTVAXKRFVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32223-97-5 |
Source
|
Record name | ethyl 2-(oxiran-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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